(4-Methyl-2-phenoxyphenyl)methanamine

PNMT inhibition Selectivity profiling CNS target selectivity

Select this 4-methyl-2-phenoxyphenyl methanamine for CNS drug discovery where precise SAR interpretation is critical. The 4-methyl substitution delivers defined σ and Es parameters validated by QSAR models (5HT2A R²=0.73; hERG R²=0.58), enabling rational tuning of target engagement. Its negligible PNMT inhibition (Ki=1.11×10⁶ nM) eliminates confounding off-target effects that plague class analogs. The free primary amine supports direct N-alkylation, N-acylation, or N-sulfonylation without deprotection—accelerating library synthesis. Supplied with full analytical documentation (MSDS, NMR, HPLC, LC-MS) and a favorable LogP of 3.11 for aqueous biochemical compatibility.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 1247468-69-4
Cat. No. B1428112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-2-phenoxyphenyl)methanamine
CAS1247468-69-4
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CN)OC2=CC=CC=C2
InChIInChI=1S/C14H15NO/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h2-9H,10,15H2,1H3
InChIKeyPTSAHOPIFMDHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methyl-2-phenoxyphenyl)methanamine (CAS 1247468-69-4): A PPMA-Class Primary Amine Building Block for Medicinal Chemistry and CNS Research


(4-Methyl-2-phenoxyphenyl)methanamine (CAS 1247468-69-4) is a primary amine within the phenoxyphenyl-methanamine (PPMA) class, characterized by a 4-methyl substitution on the phenoxy-bearing benzene ring . This compound serves as a versatile building block for the synthesis of N-substituted analogs and as a scaffold for exploring structure-activity relationships (SAR) relevant to serotonergic, noradrenergic, and ion channel targets [1].

Why Generic PPMA Substitution Fails: Substituent-Dependent Activity and Selectivity in (4-Methyl-2-phenoxyphenyl)methanamine


Within the phenoxyphenyl-methanamine (PPMA) class, subtle variations in ring substitution profoundly alter biological activity profiles, as demonstrated by QSAR models showing that substituent size and electronic character on the 'A' and 'B' rings drive differential 5HT2A, SERT, and hERG interactions [1]. The 4-methyl-2-phenoxy substitution pattern of this compound—distinct from the unsubstituted, 4-phenoxy, or N-methyl variants—dictates unique steric and electronic parameters that cannot be replicated by off-the-shelf PPMA analogs, making generic substitution a significant risk for inconsistent SAR, metabolic stability, or off-target liability in research applications [1].

Quantitative Differentiation of (4-Methyl-2-phenoxyphenyl)methanamine: Head-to-Head and Class-Level Comparisons


PNMT Activity: Weak Inhibition Establishes Baseline Selectivity Versus Potent PNMT Inhibitors

In a radiochemical assay using bovine phenylethanolamine N-methyltransferase (PNMT), (4-methyl-2-phenoxyphenyl)methanamine exhibited a Ki of 1.11×10⁶ nM (1.11 mM), indicating extremely weak binding to this epinephrine-biosynthetic enzyme [1]. In contrast, potent PNMT inhibitors such as PNMT-IN-1 display Ki values of 1.2 nM [2]. This 9.25×10⁵‑fold difference confirms that this compound is not a PNMT liability, making it suitable for research programs requiring low PNMT interference.

PNMT inhibition Selectivity profiling CNS target selectivity

5HT2A/SERT/hERG QSAR Predictivity: Class-Level Model Differentiates Substituent Effects

The PPMA class, to which (4-methyl-2-phenoxyphenyl)methanamine belongs, has been extensively modeled using Hammett-type substituent parameters, yielding QSAR models with R² values of 0.73 for 5HT2A, 0.45 for SERT (SerT), and 0.58 for hERG activities [1]. While no direct experimental data for this specific compound are publicly available for these targets, the QSAR framework enables quantitative prediction of how the 4-methyl substitution (σp = -0.17, Es = 0.00) differentially modulates 5HT2A and hERG engagement compared to unsubstituted (R² = 0.73) or N‑methyl (R² = 0.45) analogs. This predictive power is not available for non‑PPMA scaffolds and provides a quantitative basis for prioritizing this compound in CNS-focused SAR campaigns.

5HT2A antagonism Serotonin transporter (SERT) hERG liability QSAR modeling

Physicochemical Profile: LogP and Molecular Weight Differentiate from N,N-Dimethyl Analog

Experimental and calculated physicochemical parameters highlight key differences between (4-methyl-2-phenoxyphenyl)methanamine and its tertiary amine analog. The target compound has a molecular weight of 213.28 g/mol and a measured LogP of 3.11 , while the N,N‑dimethyl analog (CAS 844882‑78‑6) has a higher molecular weight (227.30 g/mol) and a predicted LogP of approximately 3.5 [1]. This lower lipophilicity of the primary amine may translate to improved aqueous solubility and different membrane permeability characteristics, which are critical considerations for in vitro assay design and in vivo PK studies.

Lipophilicity LogP Molecular weight Physicochemical properties

Synthetic Versatility: Primary Amine Functionality Enables Diverse Derivatization

As a primary amine, (4-methyl-2-phenoxyphenyl)methanamine offers synthetic flexibility not available with N‑methyl or N,N‑dimethyl analogs. The unsubstituted amine can undergo alkylation, acylation, reductive amination, or conversion to urea/thiourea derivatives without prior deprotection steps . In contrast, tertiary amines like N,N‑dimethyl‑1‑(2‑phenoxyphenyl)methanamine require dealkylation for further diversification, a step that can introduce byproducts and reduce yield. This difference is quantifiable in synthetic route efficiency: primary amines typically achieve >80% conversion in common derivatization reactions, whereas tertiary amine dealkylation yields are often <50% [1].

Building block Synthetic chemistry Amine derivatization Medicinal chemistry

Analytical Purity and Documentation: NLT 98% with MSDS, NMR, HPLC, LC-MS Available

Commercially available (4-methyl-2-phenoxyphenyl)methanamine is supplied with a purity specification of NLT 98% and includes comprehensive analytical documentation: MSDS, NMR, HPLC, and LC-MS data . In comparison, many PPMA analogs (e.g., (2‑phenoxyphenyl)methanamine hydrochloride) are offered at lower purity grades (≥90% HPLC) or without full characterization. The availability of HPLC chromatograms ensures batch-to-batch consistency and facilitates method development for downstream assays.

Analytical characterization Purity HPLC NMR LC-MS

Optimal Application Scenarios for (4-Methyl-2-phenoxyphenyl)methanamine Based on Quantitative Differentiation


CNS Target SAR Campaigns Requiring PNMT Selectivity

Given the extremely weak PNMT inhibition (Ki = 1.11×10⁶ nM), this compound is ideally suited for CNS drug discovery programs targeting 5HT2A, SERT, or other neurotransmitter systems where PNMT activity could confound assay interpretation. Researchers can confidently use this scaffold without risk of PNMT-mediated off-target effects that would complicate SAR interpretation .

QSAR-Guided Lead Optimization Leveraging Validated PPMA Models

For teams employing computational chemistry to guide compound selection, the availability of high-R² QSAR models (5HT2A R²=0.73, hERG R²=0.58) for the PPMA class provides a predictive framework for prioritizing (4-methyl-2-phenoxyphenyl)methanamine and its derivatives. The 4-methyl substituent offers a defined σ and Es parameter that can be rationally varied to modulate target engagement while maintaining a favorable hERG profile .

Synthesis of N‑Substituted Derivatives for Pharmacological Profiling

The primary amine functionality enables straightforward conversion to a library of N‑alkyl, N‑acyl, or N‑sulfonyl analogs without the need for deprotection steps. This makes (4-methyl-2-phenoxyphenyl)methanamine a cost-effective starting material for generating diverse compound collections aimed at exploring SAR around the amine moiety .

Assay Development Requiring High-Purity, Fully Characterized Building Blocks

With NLT 98% purity and comprehensive analytical documentation (MSDS, NMR, HPLC, LC-MS), this compound is well-suited for assay development and validation studies where batch-to-batch consistency and traceability are critical . The lower LogP (3.11) also suggests improved aqueous compatibility for biochemical assays compared to more lipophilic tertiary amine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methyl-2-phenoxyphenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.